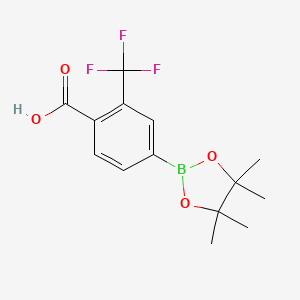

4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester

説明

“4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester” is a type of organoboron reagent. These reagents are highly valuable building blocks in organic synthesis . They are generally environmentally benign and are known for their stability and ease of preparation .

Synthesis Analysis

The synthesis of organoboron reagents like “this compound” often involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of alkyl boronic esters is another method that has been developed, utilizing a radical approach .Molecular Structure Analysis

The molecular formula of “this compound” is C13H16BF3O2, and its molecular weight is 272.07 .Chemical Reactions Analysis

Organoboron reagents are often used in Suzuki–Miyaura (SM) cross-coupling reactions . Additionally, a new transformation involving the catalytic protodeboronation of alkyl boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .科学的研究の応用

H2O2-Cleavable Poly(ester-amide)s Synthesis

Researchers have synthesized H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization using 4-formylbenzeneboronic acid pinacol ester. This innovation demonstrates the potential of phenylboronic acid esters in creating polymers that degrade in response to hydrogen peroxide, offering applications in controlled release systems and responsive materials (Cui et al., 2017).

Phosphorescence Properties

A study found that simple arylboronic esters, including phenylboronic acid pinacol ester, exhibit room-temperature phosphorescence in solid state. This unexpected property suggests their potential use in organic phosphorescent materials, challenging the notion that heavy atoms are necessary for efficient phosphorescence (Shoji et al., 2017).

Hydrolysis Susceptibility at Physiological pH

The hydrolysis behavior of phenylboronic pinacol esters at physiological pH was investigated, highlighting the importance of considering stability in water for applications in drug delivery and boron neutron capture therapy (Achilli et al., 2013).

Lewis Acid Receptors for Fluoride Ions

Research on organoboron compounds, including phenylboronic acid pinacol ester, as Lewis acid receptors for fluoride ions in polymeric membranes, has shown their potential for selective ion sensing applications (Jańczyk et al., 2012).

Trifluoromethylation of Aryl Boronic Acid Esters

A study on copper-catalyzed trifluoromethylation of arylboronic acid pinacol esters with YlideFluor for preparing trifluoromethylated arenes highlights the role of such esters in synthesizing compounds with enhanced chemical and physical properties, useful in pharmaceuticals and OLED materials (Liu et al., 2023).

作用機序

In Suzuki–Miyaura (SM) coupling reactions, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

将来の方向性

The future directions in the field of organoboron chemistry involve the development of new boron reagents and the exploration of their applications in various organic reactions . The development of new transformations, such as the formal anti-Markovnikov alkene hydromethylation, also opens up new possibilities .

特性

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)8-5-6-9(11(19)20)10(7-8)14(16,17)18/h5-7H,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMLHOOENBAYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601130795 | |

| Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601130795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121513-72-0 | |

| Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601130795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357828.png)

![8-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357832.png)

![8-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357834.png)

![7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357842.png)

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357846.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6357847.png)